[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of an iodine atom, a methyl group, and a pyrazole ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Methylation: The methyl group is added through a nucleophilic substitution reaction using methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The iodine atom can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Substitution: Thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine hydrochloride
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C6H11ClIN3 |
---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
1-(4-iodo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H10IN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H |
InChI Key |
LBVJODPWGDOCOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=NN1C)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.